![molecular formula C7H16Cl2N2O B2873048 8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane;dihydrochloride CAS No. 2445786-41-2](/img/structure/B2873048.png)
8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane;dihydrochloride is a chemical compound with the molecular formula C7H15ClN2O . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H14N2O.C2HF3O2/c1-9-2-3-10-7(6-9)4-8-5-7;3-2(4,5)1(6)7/h8H,2-6H2,1H3;(H,6,7) . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis
The molecular weight of this compound is 178.66 . It is a powder at room temperature .Scientific Research Applications
Structural Analysis and Synthesis
The chemical structure of 8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane dihydrochloride and its analogs have been extensively studied for their unique spirocyclic frameworks. These compounds are characterized by their spiro configurations, which involve cyclic structures connected at a single atom. Research has shown that the stereochemistry and substituent positions on these spiro compounds significantly influence their physical and chemical properties. For instance, the study by Zaitseva et al. (2002) focused on the synthesis and structural analysis of 8-Methyl-2-methylene-1,4,6,9-tetraoxaspiro[4.4]nonane, highlighting the importance of stereochemistry in spiro compounds (Zaitseva, Tyurina, Suikov, Bogza, & Kobzev, 2002).
Potential Biological Activities
Spirocyclic compounds, including those related to 8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane dihydrochloride, have been explored for various biological activities. Studies have evaluated their potential as antibacterial, antifungal, and antihypertensive agents, as well as their roles in neurotransmission and as radioprotective agents. For example, Rajanarendar et al. (2010) synthesized novel isoxazolyl 1,6-dithia-4,9-diazaspiro[4.4]nonane derivatives, demonstrating significant biological activity against standard strains, suggesting the potential for medical applications of spirocyclic compounds (Rajanarendar, Rao, Shaik, Reddy, & Srinivas, 2010).
Chemical Reactivity and Transformations
The reactivity of spirocyclic compounds, including those related to 8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane dihydrochloride, has been a subject of interest, particularly in organic synthesis. These compounds often undergo unique reactions due to their strained cyclic structures, leading to a wide range of derivative compounds with potential applications. Sukhorukov et al. (2008) investigated the catalytic hydrogenation of [(5,6-Dihydro-4H-1,2-oxazin-3-yl)methyl]malonates, leading to the formation of methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates, showcasing the diverse reactivity and utility of spirocyclic frameworks in synthesis (Sukhorukov, Lesiv, Khomutova, Ioffe, & Nelyubina, 2008).
Safety and Hazards
This compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.2ClH/c1-9-2-3-10-7(6-9)4-8-5-7;;/h8H,2-6H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMOQMMARGTCCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2(C1)CNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-sulfonyl fluoride](/img/structure/B2872967.png)
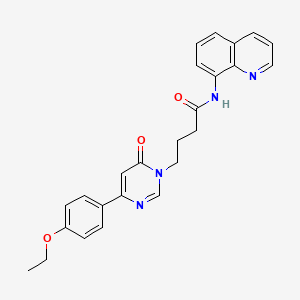
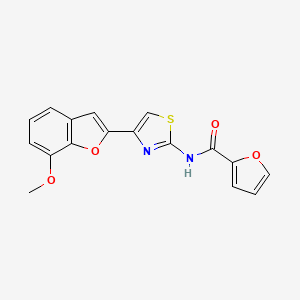

![1-(4-Chlorophenyl)-2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]-1-ethanone](/img/structure/B2872977.png)
![1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2872978.png)
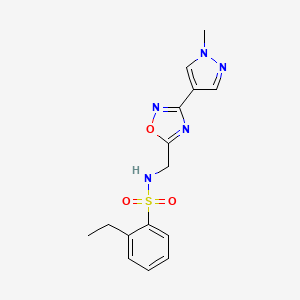
![2-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2872980.png)
![7-[(2-fluorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2872981.png)
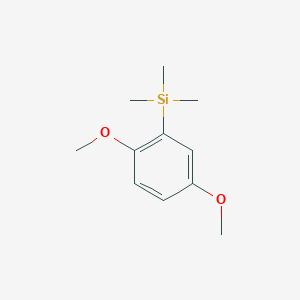
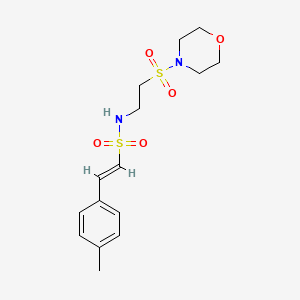

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)naphthalene-2-sulfonamide](/img/structure/B2872985.png)
![4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2872987.png)